REACTION_CXSMILES
|
[CH:1]([C:3]1[C:4]([CH3:12])=[C:5]([C:8]([F:11])=[CH:9][CH:10]=1)[C:6]#[N:7])=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[F:11][C:8]1[C:5]([C:6]#[N:7])=[C:4]([CH3:12])[C:3]([CH:1]2[CH2:2][O:21]2)=[CH:10][CH:9]=1
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Name
|
|
Quantity
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6.05 g
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Type
|
reactant
|
Smiles
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C(=C)C=1C(=C(C#N)C(=CC1)F)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Then the mixture was stirred at r.t. for 12 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
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washed with saturated Na2SO3 (4×300 mL) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=C1C#N)C)C1OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |